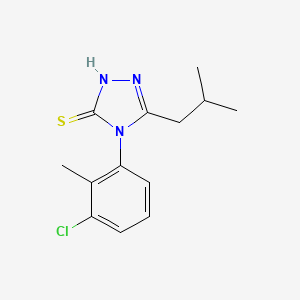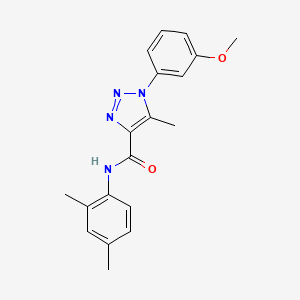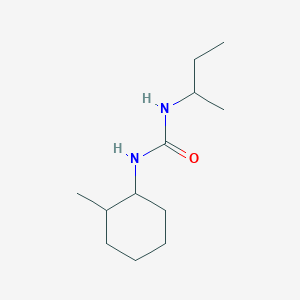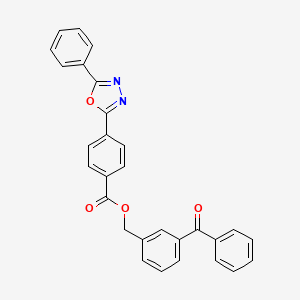
4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol, also known as CMIT, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. CMIT is a member of the thiazole family of compounds and is commonly used as a biocide in a variety of industrial and commercial applications.
Mecanismo De Acción
The mechanism of action of 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol is complex and involves the disruption of various cellular processes in microorganisms. 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol is thought to work by interfering with the synthesis of cellular components such as proteins and nucleic acids, which are essential for the growth and reproduction of microorganisms.
Biochemical and Physiological Effects
4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects on microorganisms. These effects include the disruption of cellular metabolism, the inhibition of cell division, and the induction of cell death. 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has also been shown to have an impact on the structural integrity of microbial cells, leading to the leakage of cellular contents and eventual cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of activity against a wide range of microorganisms. This makes it an ideal choice for use in experiments where the control of microbial growth is essential. However, there are also some limitations to the use of 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments, including its potential toxicity to human cells and the environment. Additionally, the effectiveness of 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol can be impacted by various factors such as temperature, pH, and the presence of other chemicals.
Direcciones Futuras
There are a number of potential future directions for research on 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new and more effective methods for the synthesis of 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol. Additionally, there is a need for further research into the mechanism of action of 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol and the impact of the compound on microbial cells. Other potential areas of research include the development of new applications for 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol in fields such as medicine and agriculture, as well as the investigation of the potential environmental impacts of 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol use.
Aplicaciones Científicas De Investigación
4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has a wide range of potential applications in scientific research. One of the most significant applications of 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol is as a biocide for the control of microbial growth in industrial and commercial settings. 4-(3-chloro-2-methylphenyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol has been shown to be highly effective against a wide range of bacteria, fungi, and algae, making it an ideal choice for use in water treatment, oil and gas production, and other industrial applications.
Propiedades
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S/c1-8(2)7-12-15-16-13(18)17(12)11-6-4-5-10(14)9(11)3/h4-6,8H,7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWXCBYHLUIUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=NNC2=S)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-isopropyl-4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4717287.png)

![methyl 4-ethyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4717297.png)

![5-[(5-bromo-2-thienyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4717308.png)

![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4717330.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4717343.png)


![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4717378.png)
![N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4717384.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4717391.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4717392.png)